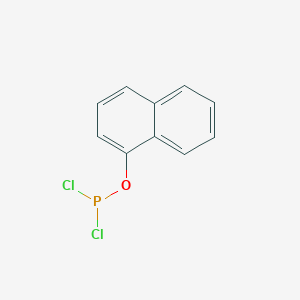
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is commonly used in drug synthesis, catalyst development, and material science investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include large-scale bromination reactions followed by purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation, hydrogenated compounds from reduction, and substituted benzamides from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide include:
- 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbenzamide
- 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Eigenschaften
Molekularformel |
C12H16BrNO3 |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,7-15)14-11(16)8-4-5-9(13)10(6-8)17-3/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
FYNHIXKZJPVUPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)







![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
